N,N-Diethyl-p-phenylenediamine sulfate

Oxidation Stability Shelf Life Reaction Yield

Secure your supply of N,N-Diethyl-p-phenylenediamine sulfate, the premier chromogenic precursor for high-sensitivity spectrophotometric assays. Our technical-grade product delivers a validated 24-month shelf life and 92-95% reaction yield, significantly outperforming dimethyl analogs. This sulfate salt form ensures superior stability and water solubility, guaranteeing consistent, reproducible results for EPA-compliant water testing, pharmaceutical QC, and photographic development. Choose the high-purity standard for your critical analytical workflows.

Molecular Formula C10H16N2.H2O4S
C10H18N2O4S
Molecular Weight 262.33 g/mol
CAS No. 6283-63-2
Cat. No. B3023379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-p-phenylenediamine sulfate
CAS6283-63-2
Synonyms4-amino-N,N-diethylaniline
4-amino-N,N-diethylaniline sulfate
N,N-diethyl 4-phenylenediamine
N,N-diethyl 4-phenylenediamine hydrochloride
N,N-diethyl 4-phenylenediamine monohydrochloride
N,N-diethyl 4-phenylenediamine oxalate (2:1)
N,N-diethyl 4-phenylenediamine sulfate
N,N-diethyl 4-phenylenediamine sulfate (1:1)
N,N-diethyl p-phenylenediamine
N,N-diethyl-1,4-phenylenediamine
N,N-diethyl-p-phenylenediamine
Molecular FormulaC10H16N2.H2O4S
C10H18N2O4S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)N.OS(=O)(=O)O
InChIInChI=1S/C10H16N2.H2O4S/c1-3-12(4-2)10-7-5-9(11)6-8-10;1-5(2,3)4/h5-8H,3-4,11H2,1-2H3;(H2,1,2,3,4)
InChIKeyAYLDJQABCMPYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-p-phenylenediamine sulfate CAS 6283-63-2: Core Reagent Specifications and Physicochemical Baseline


N,N-Diethyl-p-phenylenediamine sulfate (DPD sulfate, CAS 6283-63-2) is an organic sulfate salt of the N,N-diethyl derivative of p-phenylenediamine, with the molecular formula C10H18N2O4S and a molecular weight of 262.33 g/mol [1]. The compound exists as a white to beige crystalline powder or crystals with lumps, exhibiting a melting point range of 184-186 °C and a pH of 2.0-2.2 at 50 g/L in water at 20°C [1]. It demonstrates high water solubility, dissolving at a concentration of 0.1 g/mL to form a clear solution, and is also soluble in alcohol [1]. As a sulfate salt, DPD sulfate serves as a stable chromogenic precursor, readily undergoing oxidation to form a distinct, measurable colored product [2].

N,N-Diethyl-p-phenylenediamine Sulfate: Critical Differentiators That Preclude Simple Substitution by Analogs


Generic substitution of DPD sulfate (CAS 6283-63-2) with alternative p-phenylenediamine derivatives or salt forms is not scientifically valid due to quantifiable differences in key performance parameters. Comparisons reveal that the N,N-diethyl substitution confers superior oxidation stability, yielding a 24-month shelf life compared to 18 months for its N,N-dimethyl counterpart . This translates to a significantly higher reaction efficiency, with yields of 92-95% versus 85-88% for the dimethyl analog . Furthermore, the choice of counterion is critical; the sulfate salt form offers enhanced stability and water solubility compared to the free base [1]. These quantitative discrepancies in stability, efficiency, and solubility directly impact analytical sensitivity, reproducibility, and long-term procurement viability, rendering direct substitution without revalidation a high-risk proposition.

N,N-Diethyl-p-phenylenediamine Sulfate: A Quantitative Evidence Guide for Differentiated Selection


Superior Oxidation Stability and Reaction Efficiency vs. N,N-Dimethyl Analog

N,N-Diethyl-p-phenylenediamine sulfate demonstrates superior oxidation stability compared to its closest analog, N,N-dimethyl-p-phenylenediamine sulfate. This translates to a longer shelf life (24 months vs. 18 months) and a higher reaction efficiency (92-95% yield vs. 85-88% yield) .

Oxidation Stability Shelf Life Reaction Yield Analytical Chemistry

High Molar Absorptivity in Spectrophotometric Detection of Cr(VI) and Permanganate

DPD sulfate enables highly sensitive spectrophotometric detection of specific oxidants. For hexavalent chromium (Cr(VI)), the DPD-based method achieves a sensitivity of (3.05 ± 0.02) × 10⁴ M⁻¹cm⁻¹, with a limit of detection (LOD) of 0.26 µM . For permanganate (MnO4-), the method demonstrates an even higher molar absorptivity of 5.70 × 10⁴ M⁻¹cm⁻¹, achieving an LOD of 0.010 µM in ultrapure water and 0.017 µM in natural waters . These values provide a quantitative benchmark for comparing analytical sensitivity against alternative chromogenic reagents.

Spectrophotometry Water Analysis Oxidant Detection Sensitivity

Specificity and Quantified Interference in Chlorine Detection (DPD Method)

The DPD (N,N-diethyl-p-phenylenediamine) method is a standard for chlorine detection, but its performance is affected by specific interferents. For instance, in the presence of 30 ppm potassium monopersulfate, a water sample containing no chlorine will produce a false positive reading of approximately 5 ppm chlorine in a total chlorine test using DPD [1]. This quantifies the interference magnitude, which is critical for selecting appropriate masking agents or alternative methods when analyzing specific water matrices.

Water Disinfection Colorimetric Assay Free Chlorine Total Chlorine

Crystal Structure and Solid-State Properties: A Baseline for Comparative Material Science

The single-crystal structure of N,N-diethyl-p-phenylenediamine sulfate has been determined, revealing a monoclinic system with space group C2. The unit cell parameters are a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, with Z = 4 formula units per cell [1]. The structure was refined to an R(1) factor of 0.053 for 2043 observed reflections [1]. This provides a definitive structural fingerprint that can be used for solid-state characterization, batch-to-batch comparison, and differentiation from other salt forms or solvates.

Crystallography Solid-State Chemistry Material Properties Polymorphism

N,N-Diethyl-p-phenylenediamine Sulfate: Optimized Application Scenarios for Research and Industrial Use


High-Sensitivity Water Quality Monitoring for Regulatory Compliance

Given its high molar absorptivity (e.g., 5.70 × 10⁴ M⁻¹cm⁻¹ for permanganate detection) and low limits of detection (0.010 µM for permanganate), N,N-Diethyl-p-phenylenediamine sulfate is ideally suited for developing and running high-sensitivity spectrophotometric assays for trace oxidants in drinking water, wastewater, and environmental samples . Its established use in EPA-compliant DPD methods for free and total chlorine further solidifies its role in regulated water testing .

Quality Control in Color Photographic Processing

The compound's high reaction efficiency (92-95% yield) and its role as a primary reducing agent in color film development make it a critical raw material for photographic chemical manufacturers . The quantifiably longer shelf life (24 months) compared to some analogs provides a distinct advantage in inventory management and ensures consistent developer activity over extended storage periods, directly translating to reduced processing defects in applications such as medical X-ray film development .

Analytical Method Development for Pharmaceutical Assays

N,N-Diethyl-p-phenylenediamine sulfate is specifically utilized for the spectrophotometric determination of a range of pharmaceuticals containing phenolic groups, such as salbutamol sulphate, ritodrine hydrochloride, and isoxsuprine hydrochloride, as well as those with aromatic amino groups, like dapsone hydrochloride, sulfamethoxazole, and sulfadiazine . The documented sensitivity of the reagent, as established in water analysis applications, supports its utility in developing robust analytical methods for drug quantification and quality control .

Formulation of Permanent Oxidative Hair Dyes

As an oxidative coupling agent, DPD sulfate is a key intermediate in permanent hair dye formulations . Its well-defined crystal structure and high purity (typically ≥99.5% by HPLC) ensure predictable and reproducible color formation . The stability of the sulfate salt form contributes to the shelf life of the final dye formulation, a critical quality attribute for consumer products .

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